molecular formula C9H6ClF3O2 B3030951 Methyl 4-chloro-3-(trifluoromethyl)benzoate CAS No. 115591-64-5

Methyl 4-chloro-3-(trifluoromethyl)benzoate

Cat. No.: B3030951
CAS No.: 115591-64-5
M. Wt: 238.59 g/mol
InChI Key: GDGXIYBUDUJCEV-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chlorine atom, and a trifluoromethyl group attached to a benzene ring

Mechanism of Action

Target of Action

Methyl 4-chloro-3-(trifluoromethyl)benzoate is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s primary targets are the organoboron reagents used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon–carbon bonds .

Biochemical Pathways

The compound affects the biochemical pathways involved in the SM coupling reaction . The downstream effects of these pathways include the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely impact its bioavailability and efficacy in the sm coupling reaction .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This enables the synthesis of complex organic compounds, which can be used in various applications, including drug development .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy in the SM coupling reaction may be affected by the presence of other reagents, the reaction temperature, and the reaction time . Additionally, the compound’s stability could be influenced by factors such as storage conditions and exposure to light or heat .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-3-(trifluoromethyl)benzoate typically involves the esterification of 4-chloro-3-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the chlorination of methyl 3-(trifluoromethyl)benzoate followed by purification steps to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous medium.

Major Products:

    Substitution: Formation of 4-amino-3-(trifluoromethyl)benzoate or 4-thio-3-(trifluoromethyl)benzoate.

    Reduction: Formation of 4-chloro-3-(trifluoromethyl)benzyl alcohol.

    Oxidation: Formation of 4-chloro-3-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Methyl 4-chloro-3-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Methyl 4-chloro-3-nitrobenzoate: Similar structure but with a nitro group instead of a trifluoromethyl group.

    Methyl 4-chloro-3-methylbenzoate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Methyl 4-chloro-3-fluorobenzoate: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

Uniqueness: Methyl 4-chloro-3-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 4-chloro-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-15-8(14)5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGXIYBUDUJCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556629
Record name Methyl 4-chloro-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115591-64-5
Record name Methyl 4-chloro-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-chlor-3-(trifluoromethyl)benzoic acid (1037 g, 46.2 mmol) in methanol (100 mL) was added concentrated sulfuric acid (0.51 mL, 9.24 mmol). The mixture was heated under reflux overnight. The mixture was allowed to cool to room temperature and concentrated under reduced pressure to form a solid. The solid was filtered and washed with water. The solid was then stirred with saturated aqueous sodium bicarbonate solution to remove any residual sulfuric acid, filtered and dried under vacuum to give the title compound as a white solid (10.18 g). 1H NMR (400 MHz, CDCl3) δ ppm 3.96 (s, 31), 7.60 (d, J=8.34 Hz, 1H), 8.14 (dd, J=8.34, 2.02 Hz, 1H), 8.37 (d, J 2.02 Hz, 1H).
Quantity
1037 g
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reactant
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0.51 mL
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reactant
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100 mL
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-3-(trifluoromethyl)benzoic acid (200 g, 891 mmol) in MeOH (600 mL, 14.8 mol), sulfuric acid (27 mL, 445 mmol) was added. The mixture was stirred at reflux for 6 h, allowed to cool and the solvent evaporated under reduce pressure. The resulting liquid residue (˜250 mL) was poured onto ice water whereby a white suspension formed. The solid was filtered and washed with 0.05 N NaOH (3×200 mL) followed by H2O (3×200 mL). The solid was dried under vacuum for 16 h followed by 4 h at 40° C. to give the title compound as an off-white solid (197.0 g). 1H NMR (400 MHz, CDCl3) δ ppm, 3.98 (s, 3H), 7.62 (d, J=8.4 Hz, 1H), 8.16 (dd, J=8.8 Hz, 2.0 Hz, 1H), 8.39 (d, J=2.0 Hz, 1H).
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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